molecular formula C7H10BNO2 B1395619 (2-(Methylamino)phenyl)boronic acid CAS No. 948592-79-8

(2-(Methylamino)phenyl)boronic acid

Cat. No.: B1395619
CAS No.: 948592-79-8
M. Wt: 150.97 g/mol
InChI Key: XSZUHKRFUPVGIM-UHFFFAOYSA-N
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Description

(2-(Methylamino)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methylamino group

Mechanism of Action

Target of Action

(2-(Methylamino)phenyl)boronic acid is a boronic acid derivative that has been highly considered for the design of new drugs and drug delivery devices Boronic acids and their esters are known to be particularly suitable as boron-carriers for neutron capture therapy .

Mode of Action

The mode of action of this compound involves its interaction with its targets through a process known as transmetalation . In this process, the boronic acid compound, which is formally nucleophilic, is transferred from boron to a transition metal such as palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura cross-coupling reaction . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction include the synthesis of various organic compounds, which can have numerous applications in medicinal chemistry and drug development .

Pharmacokinetics

It is known that boronic acids and their esters are only marginally stable in water . Therefore, the bioavailability of this compound may be influenced by its stability in aqueous environments .

Result of Action

The result of the action of this compound is the formation of carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, potentially contributing to the development of new drugs and drug delivery devices .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic acid esters, which is a key step in their mode of action, is considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of this compound can be significantly affected by the pH of its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methylamino)phenyl)boronic acid typically involves the following steps:

    Borylation Reaction: The introduction of the boronic acid group can be achieved through a borylation reaction. For instance, a palladium-catalyzed borylation of an aryl halide precursor with bis(pinacolato)diboron can be employed.

    Amination Reaction: The methylamino group can be introduced via a nucleophilic substitution reaction. This can be achieved by reacting the borylated intermediate with methylamine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2-(Methylamino)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding boronate esters.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Boronate esters.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2-(Methylamino)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing biomolecules for biological studies.

    Medicine: Investigated for its potential use in drug design and development, particularly as enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the methylamino group, making it less versatile in certain synthetic applications.

    (4-(Methylamino)phenyl)boronic Acid: Similar structure but with the methylamino group in a different position, leading to different reactivity and applications.

    (2-(Amino)phenyl)boronic Acid: Similar but without the methyl group, affecting its steric and electronic properties.

Uniqueness: (2-(Methylamino)phenyl)boronic acid is unique due to the presence of both the boronic acid and methylamino groups, which confer distinct reactivity and versatility in synthetic applications

Properties

IUPAC Name

[2-(methylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-9-7-5-3-2-4-6(7)8(10)11/h2-5,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZUHKRFUPVGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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